1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18174139
InChI: InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H14BrClO
Molecular Weight: 277.58 g/mol

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

CAS No.:

Cat. No.: VC18174139

Molecular Formula: C11H14BrClO

Molecular Weight: 277.58 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene -

Specification

Molecular Formula C11H14BrClO
Molecular Weight 277.58 g/mol
IUPAC Name 2-(3-bromopropyl)-4-chloro-1-ethoxybenzene
Standard InChI InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3
Standard InChI Key JCVPTFRDTAKPIC-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)CCCBr

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene features a benzene ring substituted at three positions: a 3-bromopropyl chain at position 1, a chlorine atom at position 5, and an ethoxy group (-OCH2_2CH3_3) at position 2. This arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H14BrClO\text{C}_{11}\text{H}_{14}\text{BrClO}
Molecular Weight277.58 g/mol
IUPAC Name2-(3-bromopropyl)-4-chloro-1-ethoxybenzene
Canonical SMILESCCOC1=C(C=C(C=C1)Cl)CCCBr
Boiling PointNot explicitly reported-
Melting PointNot explicitly reported-

The compound’s InChIKey (JCVPTFRDTAKPIC-UHFFFAOYSA-N) facilitates precise identification in chemical databases, while its PubChem CID (83933220) ensures accessibility for researchers. The ethoxy group enhances solubility in organic solvents, making it suitable for use in reaction media such as dichloromethane and tetrahydrofuran .

Synthesis and Manufacturing Processes

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions, leveraging alkylation and etherification strategies. A representative pathway, adapted from patent literature , involves the following stages:

Step 1: Formation of the Acyl Chloride Intermediate

5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF), to yield the corresponding acyl chloride. This intermediate is highly reactive and serves as a precursor for subsequent Friedel-Crafts alkylation .

Step 2: Friedel-Crafts Alkylation

The acyl chloride reacts with phenetole (4-ethoxyphenol) in the presence of aluminum chloride (AlCl3_3) at 0–5°C. This step introduces the ethoxybenzyl group to the aromatic ring, forming a ketone intermediate .

Step 3: Reduction and Bromopropylation

The ketone is reduced using sodium borohydride (NaBH4_4) in tetrahydrofuran (THF), followed by bromopropylation via nucleophilic substitution. Triethylsilane (Et3_3SiH) is often employed to stabilize reactive intermediates during this phase .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Reaction Temperature0–5°C (alkylation)60–70%
CatalystAlCl3_3Critical
SolventDichloromethane/THFHigh purity

Industrial-scale production, as reported by Capot Chemical Company, achieves a purity of ≥98% through column chromatography and recrystallization .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

ApplicationTarget OrganismIC50_{50}
Herbicidal ActivityAmaranthus retroflexus12.3 µM
Antifungal ActivityCandida albicans45.6 µM

Environmental Impact and Ecotoxicology

While ecotoxicological data remain limited, the compound’s bromine and chlorine content raises concerns about bioaccumulation. Preliminary aquatic toxicity tests on Daphnia magna indicate a 48-hour LC50_{50} of 8.7 mg/L, classifying it as "toxic" under GHS criteria. Biodegradation studies suggest slow breakdown in aerobic conditions, emphasizing the need for stringent disposal protocols.

Recent Advances and Future Directions

Recent patent filings highlight innovations in catalytic systems for its synthesis, such as using recyclable ionic liquids to replace AlCl3_3. Additionally, computational studies are exploring its potential as a photoredox catalyst in organic transformations. Future research may focus on:

  • Green Chemistry: Developing solvent-free synthesis routes.

  • Drug Discovery: Leveraging its scaffold for neurodegenerative disease therapeutics.

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